N-Methyl Cyclophosphamide is a derivative of cyclophosphamide, a nitrogen mustard compound that has significant applications in chemotherapy. This compound is known for its alkylating properties, which allow it to interfere with DNA replication, making it effective against various types of cancers. N-Methyl Cyclophosphamide is particularly notable for its ability to form active metabolites that contribute to its therapeutic effects.
N-Methyl Cyclophosphamide is classified under the category of alkylating agents, specifically within the broader class of antineoplastic agents used in cancer treatment. It is synthesized from cyclophosphamide through various chemical processes, which modify its structure to enhance efficacy and reduce toxicity.
The synthesis of N-Methyl Cyclophosphamide can be achieved through several methods, including solvent-free processes and enzymatic pathways. One notable method involves the reaction of phosphoryl chloride with bis(2-chloroethyl)amine hydrochloride and 3-aminopropanol in the presence of a base. This two-stage one-pot operation allows for the efficient formation of cyclophosphamide without the use of solvents, enhancing yield and reducing environmental impact .
In the solvent-free synthesis, bis(2-chloroethyl)amine hydrochloride is mixed with a base such as N-methylmorpholine, followed by the slow addition of phosphoryl chloride. The mixture is then stirred at room temperature to facilitate reaction. Afterward, 3-aminopropanol is introduced to yield cyclophosphamide . Additionally, enzymatic methods utilizing unspecific peroxygenases have been explored for hydroxylation reactions to produce metabolites like 4-hydroxycyclophosphamide .
N-Methyl Cyclophosphamide has a complex molecular structure characterized by its cyclophosphamide backbone with an added methyl group. The general formula can be represented as .
The molecular weight of N-Methyl Cyclophosphamide is approximately 228.09 g/mol. Its structure includes a phosphorus atom bonded to two chlorine atoms and an amine group, contributing to its reactivity as an alkylating agent.
N-Methyl Cyclophosphamide undergoes several chemical reactions typical of alkylating agents, including nucleophilic substitution and hydrolysis. Upon administration, it can be converted into active metabolites that interact with DNA.
The primary reaction mechanism involves the formation of a cyclic intermediate that facilitates the transfer of alkyl groups to DNA bases, leading to cross-linking and subsequent cytotoxic effects. The stability of these reactions can be influenced by pH and temperature conditions during synthesis and application.
The mechanism of action for N-Methyl Cyclophosphamide primarily involves its ability to form DNA cross-links. This occurs when the activated form of the drug binds covalently to DNA, preventing replication and transcription.
Studies have shown that N-Methyl Cyclophosphamide's efficacy can be attributed to its metabolites, particularly 4-hydroxycyclophosphamide, which is responsible for much of its cytotoxic activity . The drug's effectiveness varies based on tumor type and cellular environment.
N-Methyl Cyclophosphamide is typically a crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide and acetonitrile but less soluble in water. It has a melting point range indicative of its crystalline nature.
The chemical properties include high reactivity due to the presence of electrophilic centers (phosphorus and chlorine), making it effective as an alkylating agent. Its stability can be affected by moisture and temperature, necessitating careful storage conditions.
N-Methyl Cyclophosphamide finds extensive use in cancer chemotherapy due to its potent cytotoxic effects on rapidly dividing cells. It is utilized in various treatment regimens for cancers such as lymphomas, leukemias, and solid tumors. Additionally, research continues into optimizing its use through combination therapies and investigating its metabolites for enhanced therapeutic profiles .
N-Methyl cyclophosphamide (N-MCP, CAS 22089-17-4) is primarily synthesized via direct alkylation of cyclophosphamide (CPA) precursors. The core reaction involves the introduction of a methyl group at the exocyclic nitrogen atom of the oxazaphosphorinane ring. Industrially, this is achieved through:
Table 1: Synthetic Yields of N-Methyl Cyclophosphamide Derivatives
Method | Reagent/Catalyst | Yield (%) | Purity (%) |
---|---|---|---|
Chemical alkylation | Methyl iodide | 45-60 | >95 |
Enzymatic hydroxylation | MroUPO | 32 | >97.6 |
Key challenges include controlling overoxidation to 4-ketocyclophosphamide and minimizing racemization during methylation [3].
The methyl group in N-MCP induces significant conformational changes compared to CPA:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Table 2: Key Spectroscopic Signatures of N-Methyl Cyclophosphamide
Technique | Key Signals | Interpretation |
---|---|---|
¹H NMR | δ 2.45 (s, 3H) | N-Methyl group |
³¹P NMR | δ 25.5 | P=O moiety |
ESI-MS/MS (MS²) | 275.1 → 140.0; 275.1 → 154.9 | P-N bond cleavage; chloroethyl loss |
IR | 1250 cm⁻¹ (P=O stretch) | Phosphoryl vibration |
Chromatographic Methods
N-MCP exhibits pH-dependent stability:
Degradation pathways in plasma:
Table 3: Stability of N-Methyl Cyclophosphamide in Different Matrices
Matrix | Condition | Half-life (t₁/₂) | Major Degradants |
---|---|---|---|
Buffer (pH 2.0) | 37°C | 1.2 h | Phosphoric acid derivatives |
Buffer (pH 7.4) | 37°C | 8.0 h | 4-Keto-N-methylcyclophosphamide |
Plasma | 37°C | 0.17 h (4-OH form) | Phosphoramide mustard, acrolein |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: